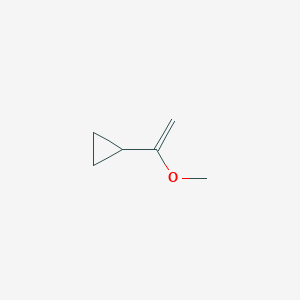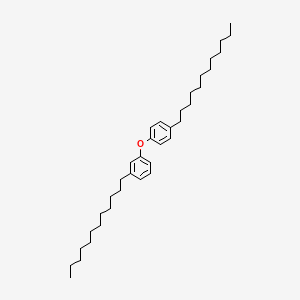
1-Dodecyl-3-(4-dodecylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-3-(4-dodecylphenoxy)benzene is an organic compound with the molecular formula C36H60O . It is a derivative of benzene, featuring long dodecyl chains attached to the benzene ring, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-3-(4-dodecylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where dodecylbenzene is reacted with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-3-(4-dodecylphenoxy)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced alkanes or alkenes.
Substitution: Nitrobenzene or sulfonic acid derivatives.
Scientific Research Applications
1-Dodecyl-3-(4-dodecylphenoxy)benzene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Dodecyl-3-(4-dodecylphenoxy)benzene involves its interaction with hydrophobic and hydrophilic environments. The long dodecyl chains provide hydrophobic interactions, while the benzene ring can participate in π-π interactions with other aromatic compounds. These properties make it effective in solubilizing hydrophobic molecules and stabilizing emulsions .
Comparison with Similar Compounds
1-Dodecylbenzene: Lacks the additional dodecylphenoxy group, making it less effective as a surfactant.
4-Dodecylphenol: Contains a hydroxyl group instead of a benzene ring, altering its solubility and reactivity.
Dodecylbenzene sulfonate: A sulfonated derivative used widely in detergents and surfactants.
Uniqueness: 1-Dodecyl-3-(4-dodecylphenoxy)benzene stands out due to its dual dodecyl chains and phenoxy group, which enhance its surfactant properties and make it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
69834-19-1 |
|---|---|
Molecular Formula |
C36H58O |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
1-dodecyl-3-(4-dodecylphenoxy)benzene |
InChI |
InChI=1S/C36H58O/c1-3-5-7-9-11-13-15-17-19-21-24-33-28-30-35(31-29-33)37-36-27-23-26-34(32-36)25-22-20-18-16-14-12-10-8-6-4-2/h23,26-32H,3-22,24-25H2,1-2H3 |
InChI Key |
VWRMINGDVTUYIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC(=C2)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


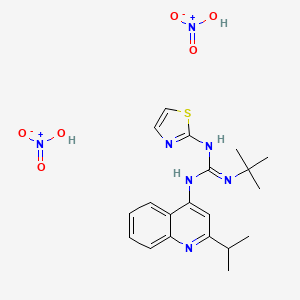

![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
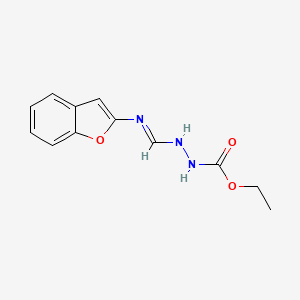

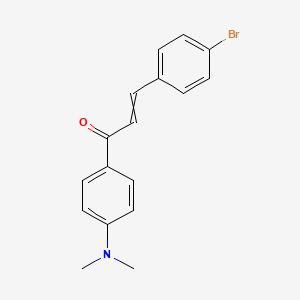
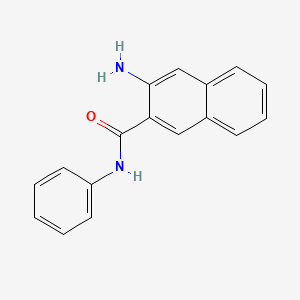
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
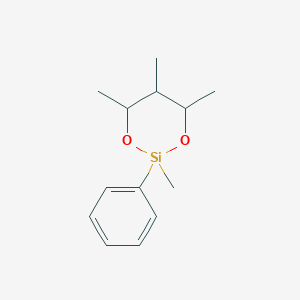
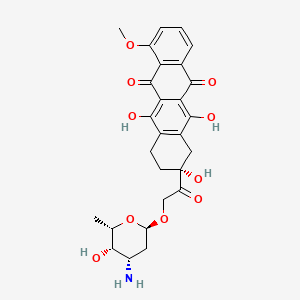
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
